molecular formula C17H19ClN4O5 B13583032 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride

Cat. No.: B13583032
M. Wt: 394.8 g/mol
InChI Key: BWFWBLNEJLMRAQ-UHFFFAOYSA-N
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Description

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as a functionalized Cereblon ligand, which is crucial in the development of protein degrader building blocks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride involves multiple steps. One of the primary methods includes the reaction of 4-aminobutyric acid with 2,6-dioxopiperidine-3-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with isoindoline-1,3-dione derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The processes are designed to be efficient and scalable, often involving the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and applications .

Scientific Research Applications

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride involves its role as a Cereblon ligand. It binds to the Cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent degradation of target proteins, thereby modulating various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride is unique due to its specific binding affinity to Cereblon and its ability to be rapidly conjugated with carboxyl-containing linkers. This makes it a valuable tool in the development of targeted protein degradation therapies .

Properties

Molecular Formula

C17H19ClN4O5

Molecular Weight

394.8 g/mol

IUPAC Name

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]butanamide;hydrochloride

InChI

InChI=1S/C17H18N4O5.ClH/c18-7-1-2-13(22)19-9-3-4-10-11(8-9)17(26)21(16(10)25)12-5-6-14(23)20-15(12)24;/h3-4,8,12H,1-2,5-7,18H2,(H,19,22)(H,20,23,24);1H

InChI Key

BWFWBLNEJLMRAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCCN.Cl

Origin of Product

United States

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